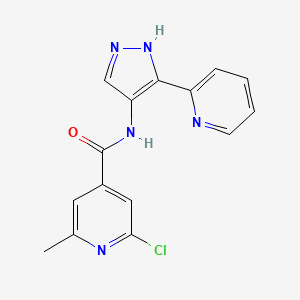![molecular formula C19H21N7O2 B2883700 Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate CAS No. 946290-96-6](/img/structure/B2883700.png)
Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate, also known as EPPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. EPPP has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Scientific Research Applications
Impurity Profile Analysis in Drug Substances :
- Thomasberger, Engel, and Feige (1999) conducted a study on a closely related compound, Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate. They developed a reversed-phase HPLC gradient separation method to separate the byproducts in the bulk drug substance and used a triple quadrupole system for characterization. This compound is a glycoprotein IIb/IIIa antagonist developed for the treatment of thrombotic disorders【Thomasberger et al., 1999】.
Chemical Transformations and Synthesis :
- Vasileva et al. (2018) researched the reactivity of Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine. Their work focused on synthesizing N,N′-disubstituted piperazine derivatives, highlighting the versatility of piperazine-based compounds in chemical synthesis【Vasileva et al., 2018】.
Insecticide Development :
- Cai et al. (2010) investigated the use of a similar compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), as a lead compound for new insecticides. They designed and synthesized a series of derivatives to evaluate their biological activities against armyworm, demonstrating the potential of piperazine derivatives in pest control【Cai et al., 2010】.
Medicinal Chemistry and Drug Synthesis :
- Manoury et al. (1979) synthesized a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, which were screened for analgesic and anti-inflammatory properties. This research demonstrates the application of piperazine derivatives in the development of potential therapeutic agents【Manoury et al., 1979】.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
This interaction could lead to changes in cellular signaling and function .
Biochemical Pathways
The compound likely affects the nitric oxide synthesis pathway, given its targets. Nitric oxide plays a key role in various biochemical pathways, including vasodilation, immune response, and neurotransmission . The downstream effects of these pathways can have significant impacts on physiological functions.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on nitric oxide production. Changes in nitric oxide levels can affect a wide range of cellular functions, including cell proliferation, apoptosis, and gene expression .
properties
IUPAC Name |
ethyl 4-(4-anilinopteridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-2-28-19(27)26-12-10-25(11-13-26)18-23-16-15(20-8-9-21-16)17(24-18)22-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCOQWXHFZUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)
![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883624.png)
![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883625.png)



![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)
